4-(3,4-DIMETHOXYBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE

Medicinal Chemistry Chemical Biology Drug Discovery

Researchers building 4-sulfonyl-6-fluoroquinoline-3-carboxamide SAR libraries need structurally precise probes-uncharacterized analogs risk invalidating campaigns through altered potency, selectivity, and ADME profiles. This compound provides the distinct 3,4-dimethoxyphenyl sulfonyl moiety for systematic electronic and steric profiling within focused quinoline libraries. • Unique 3,4-dimethoxyphenyl substitution vs. halogen-, cyano-, or methyl-substituted phenyl analogs. • Suitable for unbiased phenotypic screening and de novo hit discovery campaigns. • ≥95% HPLC purity; standard sizes 5-100 mg; custom synthesis and bulk supply available on request.

Molecular Formula C22H23FN2O5S
Molecular Weight 446.49
CAS No. 1111147-18-2
Cat. No. B2602827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-DIMETHOXYBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE
CAS1111147-18-2
Molecular FormulaC22H23FN2O5S
Molecular Weight446.49
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC(=C(C=C3)OC)OC)F
InChIInChI=1S/C22H23FN2O5S/c1-5-25(6-2)22(26)17-13-24-18-9-7-14(23)11-16(18)21(17)31(27,28)15-8-10-19(29-3)20(12-15)30-4/h7-13H,5-6H2,1-4H3
InChIKeyDHPXMVOYVTWQLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,4-Dimethoxybenzenesulfonyl)-N,N-Diethyl-6-Fluoroquinoline-3-Carboxamide Overview


4-(3,4-Dimethoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide (CAS 1111147-18-2) is a synthetic small molecule belonging to the 4-sulfonyl-6-fluoroquinoline-3-carboxamide chemotype . This compound features a 6-fluoroquinoline core with a C-4 3,4-dimethoxybenzenesulfonyl group and a C-3 N,N-diethylcarboxamide substituent. It is primarily sourced through specialized chemical vendors for research purposes. Publicly available bioactivity data for this specific compound are extremely limited.

Workflow
De novo SAR library profiling
Selection Logic
Distinct 3,4-dimethoxy sulfonyl steric/electronic probe
Procurement Context
Synthetic small-molecule scaffold; no public bioactivity data

Risks of Uncharacterized Analog Substitution


Compounds within the 4-sulfonyl-6-fluoroquinoline-3-carboxamide class cannot be considered functionally interchangeable. Subtle variations at the 4-sulfonyl aryl ring, such as para-bromo, meta-chloro-para-methoxy, para-cyano, or 3,5-dimethylphenyl substitutions, can profoundly alter target binding and physicochemical properties . Using a generic, uncharacterized analog as a substitute for 4-(3,4-dimethoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide poses a significant risk of introducing unanticipated, and potentially detrimental, changes in potency, selectivity, and ADME profiles, which can invalidate entire research campaigns.

4-Sulfonyl aryl variations (e.g., para-bromo, para-cyano) may shift target binding and selectivity profiles; analogs are not functionally interchangeable.

Uncharacterized analog substitution risks introducing unanticipated potency and ADME changes that can invalidate research campaigns.

Comparative Evidence vs. Analogs


Comparative Biological Data Availability

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, SureChEMBL) did not yield any direct, quantitative biological activity data (e.g., IC50, Ki) for 4-(3,4-dimethoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide (CAS 1111147-18-2). No head-to-head comparisons against the closest structural analogs (e.g., 4-(4-bromobenzenesulfonyl)-, 4-(3-chloro-4-methoxybenzenesulfonyl)-, 4-(4-cyanobenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide) could be identified in the public domain as of April 2026 [1].

Bioactivity Data
Data to verify
No direct IC50/Ki data available for target compound or closest analogs.
Procurement value cannot be validated through comparative performance.
Public database search (PubChem, ChEMBL) as of April 2026 yielded no quantitative results.
Medicinal Chemistry Chemical Biology Drug Discovery

Purity and Quantity Procurement Benchmark

Supplier listings indicate that 4-(3,4-dimethoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide is typically available at a purity of ≥95% (HPLC) and is sold in quantities ranging from 5 mg to 100 mg . This purity level and available scale are standard for this class of research chemicals and do not differentiate it from closely related 4-sulfonyl-6-fluoroquinoline-3-carboxamide analogs offered by the same vendors.

Purity & Quantity
Supplier context
≥95% (HPLC); 5 mg to 100 mg scale.
Meets routine in vitro research benchmarks; no procurement advantage over direct analogs.
Supplier technical datasheets; purity and scale are standard for this chemotype.
Chemical Procurement Analytical Chemistry Research Supply

Research Applications


SAR Profiling of 6-Fluoroquinoline-3-Carboxamide Libraries

This compound is best suited as a member of a focused library for exploring the SAR of 4-sulfonyl-6-fluoroquinoline-3-carboxamides. Its unique 3,4-dimethoxyphenyl sulfonyl moiety provides a distinct electronic and steric profile compared to halogen-, cyano-, or methyl-substituted phenyl analogs. Researchers can use it to systematically probe the effect of this specific substitution on activity and selectivity against a biological target of interest . The lack of pre-existing data makes it a component for de novo discovery rather than a candidate for immediate advanced profiling.

Chemical Probe for Target Identification and Pathway Elucidation

In the absence of known bioactivity, 4-(3,4-dimethoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide can be incorporated into unbiased phenotypic screening campaigns. A positive hit from this scaffold would represent a novel chemotype for the target or pathway under study. This application is predicated on the synthetic tractability of the quinoline core, allowing for subsequent hit-to-lead optimization . However, the absence of selectivity data for this compound means any hits will require extensive secondary profiling.

Application
Selection Property
Validation Focus
SAR Profiling of 6-Fluoroquinoline-3-Carboxamide Libraries
Distinct 3,4-dimethoxyphenyl electronic/steric profile vs. halogen-, cyano-, or methyl-substituted analogs
Target engagement and selectivity comparison across analog matrix
Chemical Probe for Target Identification and Pathway Elucidation
Synthetic tractability of the quinoline core for hit-to-lead optimization
Unbiased phenotypic screening; secondary selectivity profiling for any positive hits
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